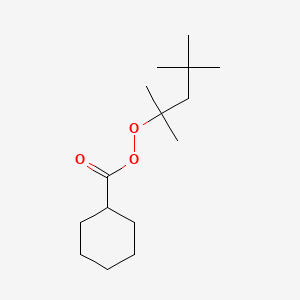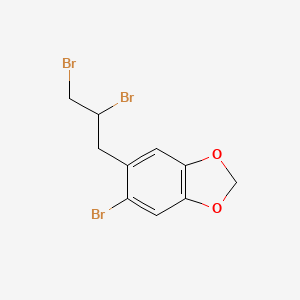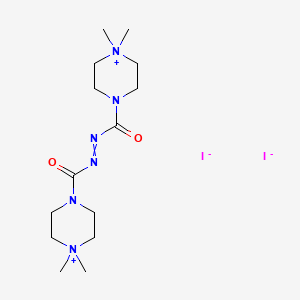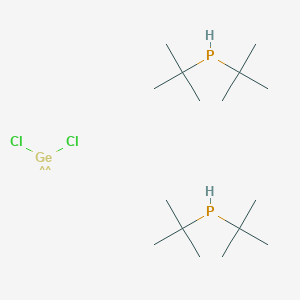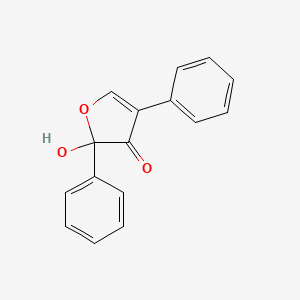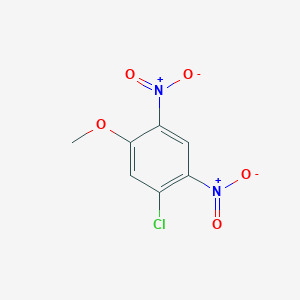![molecular formula C12H10N4O B14631753 [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide CAS No. 52872-49-8](/img/structure/B14631753.png)
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylpyrimidinyl group, and a cyanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with appropriate reagents to introduce the hydroxy group at the desired position.
Pyrimidine Ring Formation: The hydroxyphenyl intermediate is then reacted with suitable precursors to form the pyrimidine ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct positioning of the methyl group.
Introduction of the Cyanamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyanamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the cyanamide group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for understanding enzyme mechanisms or as a precursor for biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用机制
The mechanism of action of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the cyanamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen, similar in structure but lacking the hydroxyphenyl and cyanamide groups.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, forming the core structure of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide.
Phenol: A simple aromatic compound with a hydroxy group, similar to the hydroxyphenyl part of the compound.
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both the hydroxyphenyl and cyanamide groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
52872-49-8 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC 名称 |
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C12H10N4O/c1-8-6-14-12(15-7-13)16-11(8)9-4-2-3-5-10(9)17/h2-6,17H,1H3,(H,14,15,16) |
InChI 键 |
PRCHSCSZPKLVFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C2=CC=CC=C2O)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)

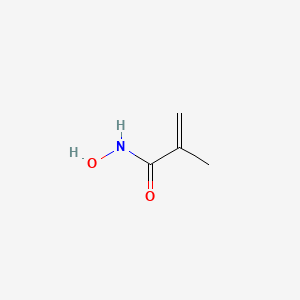
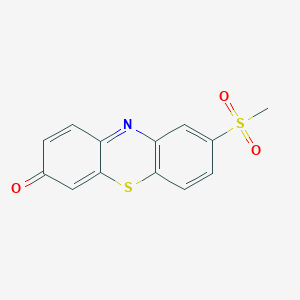
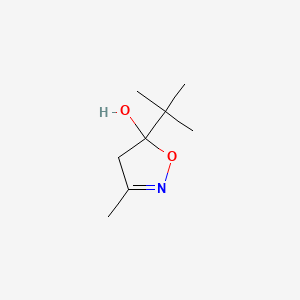
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

